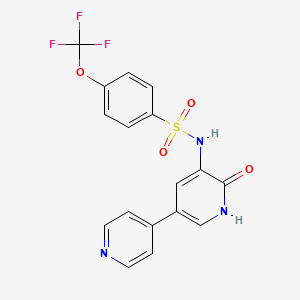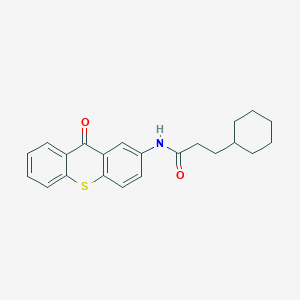![molecular formula C16H14Cl2N4O B11072653 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)
2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the formation of the pyrazolo[3,4-b]pyridine ring system through the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The resulting intermediate is then chlorinated to introduce the chloro substituents. Finally, the benzamide group is attached through an amide coupling reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- N-phenyl-3-methyl-5-amino-pyrazole derivatives
Uniqueness
What sets 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14Cl2N4O |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
2-chloro-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H14Cl2N4O/c1-8-12-14(20-16(23)10-6-4-5-7-11(10)17)21-22(3)15(12)19-9(2)13(8)18/h4-7H,1-3H3,(H,20,21,23) |
Clave InChI |
SMCFRNBKMGHYOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B11072570.png)
![2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11072581.png)
![2-[(3,6-dimethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11072585.png)
![9-Bromo-2-(4-chlorophenyl)-5-(3-phenoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11072589.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11072590.png)
![8,9-dichloro-2,4-difluoro-1,3-bis{[3-(morpholin-4-yl)propyl]amino}-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072598.png)

![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11072605.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11072611.png)
![3-[(2S)-1-(non-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072614.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11072622.png)
![3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B11072630.png)


